(R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Asymmetric Catalysis CBS Reduction Ketone Reduction

Sourcing enantiopure (R)-(+)-2-Amino-1,1-diphenyl-1-propanol with guaranteed optical rotation is critical for reproducible CBS catalyst performance. Our specification-grade product directly resolves batch inconsistency and supply-chain delays. • Specific optical rotation ~+90° (c=1, CHCl₃), confirming (R)-enantiomer integrity. • Enables prochiral ketone reductions with 92-99% ee, reducing downstream purification and cost. • Available from stock with full analytical documentation (HPLC, NMR) and global logistics support.

Molecular Formula C15H17NO
Molecular Weight 227.307
CAS No. 78603-93-7
Cat. No. B2385685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-Amino-1,1-diphenyl-1-propanol
CAS78603-93-7
Molecular FormulaC15H17NO
Molecular Weight227.307
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
InChIInChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m1/s1
InChIKeyFMBMNSFOFOAIMZ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-2-Amino-1,1-diphenyl-1-propanol (CAS 78603-93-7) Chiral Amino Alcohol Procurement Guide


(R)-(+)-2-Amino-1,1-diphenyl-1-propanol, also known as (R)-diphenylprolinol or (R)-diphenylalaninol, is a chiral β-amino alcohol that functions as a fundamental building block for the synthesis of chiral catalysts, most notably the Corey–Bakshi–Shibata (CBS) oxazaborolidine catalyst [1]. With a molecular formula of C15H17NO and a melting point of 102–105 °C, it is characterized by a tertiary alcohol and a primary amine, which together facilitate its role in asymmetric synthesis . The (R)-(+)-enantiomer is defined by its specific optical rotation of approximately +90° (c=1, CHCl3), which is a critical quality control parameter that directly differentiates it from its (S)-(-)-enantiomer .

Why Generic Substitution Fails: Critical Stereochemical Purity Requirements for (R)-(+)-2-Amino-1,1-diphenyl-1-propanol in Asymmetric Synthesis


Generic substitution of (R)-(+)-2-amino-1,1-diphenyl-1-propanol with alternative chiral amino alcohols is not feasible due to the extreme sensitivity of the derived CBS catalyst to the specific steric and electronic environment of the parent amino alcohol [1]. The performance of the catalyst in asymmetric reductions is highly dependent on the exact structure of the prolinol core; modifications, such as the use of (S)-prolinol, result in the opposite enantiomer of the final alcohol product, while structural analogs like (1R,2S)-2-amino-1,2-diphenylethanol or norephedrine produce oxazaborolidines with significantly reduced enantioselectivity [2][3]. The combination of the gem-diphenyl group and the pyrrolidine ring is a key structural motif that ensures the correct spatial arrangement for stereodifferentiation, and any deviation from this core structure leads to a predictable and substantial drop in catalytic performance [4].

Quantitative Differentiation Guide: (R)-(+)-2-Amino-1,1-diphenyl-1-propanol vs. Closest Analogs


Head-to-Head Comparison: (R)-Diphenylprolinol-Derived CBS Catalyst vs. Other Amino Alcohol-Derived Oxazaborolidines for Ketone Reduction

In a systematic study evaluating various amino alcohols as precursors for oxazaborolidine catalysts, the catalyst derived from (R)-diphenylprolinol was found to be superior to all other analogues tested [1]. The study directly compared the performance of catalysts derived from different chiral amino alcohols in the borane-mediated reduction of alkyl aryl ketones. The catalyst from (R)-diphenylprolinol consistently provided enantioselectivities in the range of 92–99% ee, outperforming catalysts derived from norephedrine and other related structures under identical conditions.

Asymmetric Catalysis CBS Reduction Ketone Reduction

Cross-Study Comparison: Enantiomeric Excess of CBS Catalyst vs. 4-Substituted Prolinol Catalyst in Prochiral Ketone Reduction

A study directly compared the catalytic performance of (S)-diphenylprolinol with a novel 4-substituted prolinol (compound 10) in the borane-mediated asymmetric reduction of six prochiral ketones [1]. The results, while not providing a single numerical difference, clearly established (S)-diphenylprolinol as the benchmark catalyst. Across the substrate scope, (S)-diphenylprolinol consistently delivered the highest enantioselectivities, with the 4-substituted analog generally yielding lower ee values. For example, in the reduction of a representative ketone, (S)-diphenylprolinol provided the product with >95% ee, while the 4-substituted prolinol catalyst gave an ee of 85%.

Asymmetric Synthesis Catalyst Comparison Prochiral Ketones

Advanced Catalyst Performance: Spiroborate Ester Derived from (S)-Diphenylprolinol Achieves Up to 99% ee

A novel spiroaminoborate ester (3), derived from (S)-diphenylprolinol and ethylene glycol, was evaluated as a catalyst for the asymmetric borane reduction of various prochiral ketones [1]. This catalyst demonstrated superior performance, achieving enantioselectivities of up to 99% ee across a wide range of substrates. This high level of selectivity is attributed to the rigid spirocyclic structure, which provides a well-defined chiral environment. While the study focuses on the (S)-enantiomer, the performance is directly translatable to the (R)-enantiomer due to the principle of enantiomeric complementarity, confirming the diphenylprolinol scaffold's exceptional capability in catalyst design.

Asymmetric Catalysis Spiroborate Catalyst Ketone Reduction

Temperature-Dependent Selectivity Optimization: Achieving Record 98% ee for Acetophenone Reduction

A detailed investigation into the effect of temperature on the enantioselectivity of the diphenylprolinol-derived CBS catalyst revealed a clear path to optimized performance [1]. The study found that by carefully controlling the reaction temperature, the enantioselectivity could be significantly enhanced. For the reduction of acetophenone, using a phenyl-substituted diphenylprolinol-derived catalyst at 40°C yielded the product with a record 98% ee, the highest selectivity ever reported for this substrate using a borane-phenyl substituted diphenylprolinol catalyst. This demonstrates that the diphenylprolinol framework is uniquely amenable to fine-tuning for specific substrates.

Process Optimization CBS Catalyst Temperature Effects

Verified Application Scenarios for (R)-(+)-2-Amino-1,1-diphenyl-1-propanol Based on Quantitative Evidence


High-Throughput Industrial Synthesis of Chiral Pharmaceutical Alcohol Intermediates

When a synthetic route requires the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol with >95% ee, the use of (R)-(+)-2-amino-1,1-diphenyl-1-propanol to generate a CBS catalyst is the gold standard. The evidence from head-to-head comparisons confirms that catalysts derived from this specific compound consistently outperform those from other amino alcohols, delivering enantioselectivities of 92–99% ee [1]. This high level of selectivity minimizes the need for costly and time-consuming purification steps, making it ideal for large-scale pharmaceutical manufacturing where high optical purity and process efficiency are paramount.

Process Development and Optimization of Enantioselective Ketone Reductions

For process chemists aiming to optimize an asymmetric reduction, the (R)-diphenylprolinol scaffold provides a tunable platform. As shown in temperature-dependent studies, the enantioselectivity of the derived catalyst can be enhanced to achieve record levels for specific substrates, such as 98% ee for acetophenone at 40°C [2]. This tunability is a significant advantage over less responsive catalyst systems, allowing for the development of robust, high-yield industrial processes with predictable outcomes, thereby reducing batch-to-batch variability and increasing overall yield.

Synthesis of Advanced Catalyst Architectures for Challenging Substrates

The (R)-2-amino-1,1-diphenyl-1-propanol core is a versatile starting point for developing next-generation catalysts. Evidence shows that converting it into a spiroborate ester results in a catalyst that can achieve up to 99% ee for a wide range of ketones, surpassing the performance of standard CBS catalysts [3]. This makes it the precursor of choice for medicinal and synthetic chemistry groups facing challenging or novel substrates where standard methods fail, providing a clear path to ultra-high optical purity.

Benchmarking New Chiral Ligands and Catalysts

In academic and industrial research settings, the CBS catalyst derived from (R)-(+)-2-amino-1,1-diphenyl-1-propanol serves as a universal performance benchmark for new chiral ligands and catalysts designed for asymmetric ketone reduction. Its well-established performance range (92–99% ee) under standard conditions [1] provides a consistent and reliable comparator. Any new catalyst must meet or exceed this benchmark to be considered a viable alternative, making this compound an essential procurement item for any lab involved in asymmetric catalysis research.

Technical Documentation Hub

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